(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate
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Overview
Description
(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate typically involves multiple steps, including cyclization, hydroxylation, and esterification reactions. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrocarbon derivatives.
Substitution: The methyl and hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as solvent choice and temperature, are crucial for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different hydrocarbon derivatives.
Scientific Research Applications
(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Medicine: Its potential therapeutic properties are being explored for developing new drugs.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]fluorene derivatives: These compounds share a similar core structure but differ in their functional groups and substitutions.
Polycyclic aromatic hydrocarbons: These compounds have multiple fused aromatic rings and exhibit similar chemical properties.
Uniqueness
(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
16996-09-1 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
methyl (3S,4aS,6aR,11aS,11bS)-3-hydroxy-10,11b-dimethyl-1,2,3,4,4a,5,6,6a,11,11a-decahydrobenzo[a]fluorene-9-carboxylate |
InChI |
InChI=1S/C21H28O3/c1-12-15(20(23)24-3)6-7-16-17-5-4-13-10-14(22)8-9-21(13,2)19(17)11-18(12)16/h6-7,13-14,17,19,22H,4-5,8-11H2,1-3H3/t13-,14-,17-,19-,21-/m0/s1 |
InChI Key |
ZTBRNZLGPIXABM-JAFFKRQRSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1C[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C(=O)OC |
Canonical SMILES |
CC1=C(C=CC2=C1CC3C2CCC4C3(CCC(C4)O)C)C(=O)OC |
Origin of Product |
United States |
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